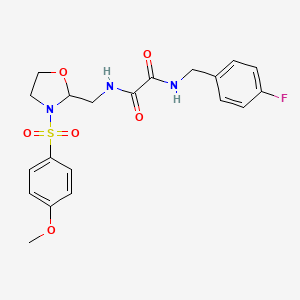![molecular formula C29H34N4O3S B2548199 4-(N,N-diisobutylsulfamoyl)-N-(2-méthyl-1-phényl-1H-benzo[d]imidazol-5-yl)benzamide CAS No. 329903-16-4](/img/structure/B2548199.png)
4-(N,N-diisobutylsulfamoyl)-N-(2-méthyl-1-phényl-1H-benzo[d]imidazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide is a chemical entity that has been studied for its potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses the synthesis and antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which share a similar benzamide moiety with the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the first paper, involves the introduction of a 2-aminobenzimidazole group to the benzamide structure, which was found to significantly enhance the Class III antiarrhythmic activity . Although the exact synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a 2-aminobenzimidazole group, as mentioned in the first paper, contributes to the potency of these compounds as Class III antiarrhythmics . The specific molecular interactions and binding affinities of these compounds with biological targets such as ion channels are determined by their precise molecular structure.
Chemical Reactions Analysis
The second paper provides an example of a chemical reaction involving a benzimidazole derivative, where methylation of a coordinated heterocyclic thioamide ligand occurs . This reaction leads to the formation of copper(II) complexes with N-phenylbenzimidazole derivatives. Although the compound of interest is not a copper complex, the reactivity of the benzimidazole moiety under methylation conditions is relevant for understanding its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and sulfonamide derivatives are influenced by their molecular structure. The first paper indicates that selected compounds with a 2-aminobenzimidazole group have good oral bioavailability and a favorable hemodynamic profile . These properties are essential for the development of pharmacologically active compounds, as they determine the compound's stability, solubility, and distribution within the body.
Applications De Recherche Scientifique
- Application: Il est largement utilisé dans les supports explosifs à base de fusion-moulage en raison de sa stabilité et de son contenu énergétique. Des chercheurs ont synthétisé des composites cœur-coquille (DNTF@PDA@HTPB) en enrobant des cristaux de 4-(N,N-diisobutylsulfamoyl)-N-(2-méthyl-1-phényl-1H-benzo[d]imidazol-5-yl)benzamide avec du polybutadiène à terminaison hydroxyle (HTPB). Ces composites présentent une stabilité thermique améliorée, une vitesse d'inflammation plus rapide et une sensibilité réduite à la friction et aux chocs .
Explosifs et matériaux énergétiques
Science des matériaux et nanotechnologie
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S/c1-20(2)18-32(19-21(3)4)37(35,36)26-14-11-23(12-15-26)29(34)31-24-13-16-28-27(17-24)30-22(5)33(28)25-9-7-6-8-10-25/h6-17,20-21H,18-19H2,1-5H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAUKEIDEVPDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

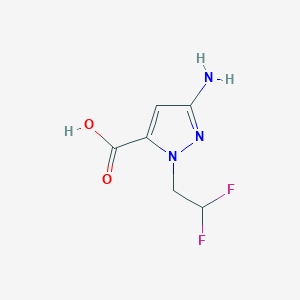
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
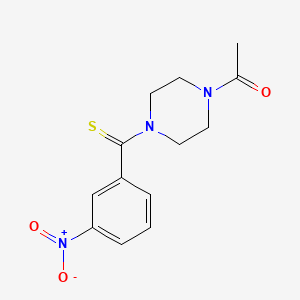
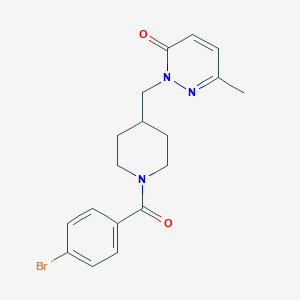
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)
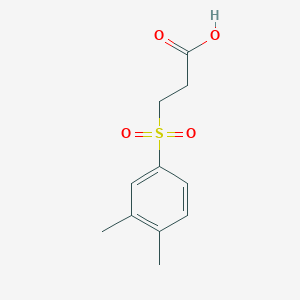


![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)

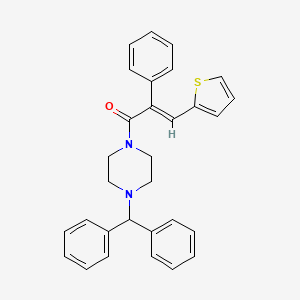

![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)
